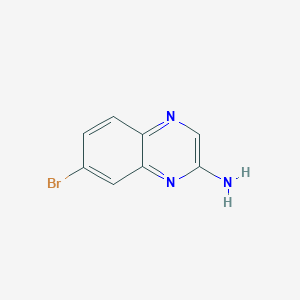

7-Bromoquinoxalin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromoquinoxalin-2-amine is a heterocyclic aromatic compound with the molecular formula C8H6BrN3. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by the presence of a bromine atom at the 7th position and an amino group at the 2nd position on the quinoxaline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoxalin-2-amine typically involves the bromination of quinoxalin-2-amine. One common method includes the reaction of quinoxalin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromoquinoxalin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form quinoxalin-2-amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed:

Substitution Reactions: Azidoquinoxaline, cyanoquinoxaline, aminoquinoxaline derivatives.

Oxidation Reactions: Nitroquinoxaline derivatives.

Reduction Reactions: Quinoxalin-2-amine derivatives.

Applications De Recherche Scientifique

7-Bromoquinoxalin-2-amine has a wide range of applications in scientific research:

Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 7-Bromoquinoxalin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

Quinoxalin-2-amine: Lacks the bromine atom at the 7th position, resulting in different chemical reactivity and biological activity.

7-Chloroquinoxalin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.

7-Fluoroquinoxalin-2-amine: Contains a fluorine atom at the 7th position, which affects its reactivity and applications.

Uniqueness of 7-Bromoquinoxalin-2-amine: The presence of the bromine atom at the 7th position enhances the compound’s reactivity towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom contributes to the compound’s unique biological activities, distinguishing it from other similar compounds .

Activité Biologique

7-Bromoquinoxalin-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C8H6BrN3. Its structure features a bromine atom at the 7-position of the quinoxaline ring, which is known to influence its biological properties.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the quinoxaline nucleus, including 7-bromo derivatives, showed potent activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1×10−5 mg/mL, demonstrating their effectiveness compared to standard antibiotics .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce lipopolysaccharide (LPS)-induced NF-κB activity in monocytes and vascular smooth muscle cells. This inhibition suggests a potential role in managing inflammatory diseases . The compound's ability to modulate cytokine release further supports its therapeutic potential in inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been shown to induce cytotoxicity in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization. The IC50 values against MCF-7 breast cancer cells were reported to be around 20 nM, indicating strong anticancer activity .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species Generation : Increased ROS levels can lead to apoptosis in cancer cells.

- Modulation of Signaling Pathways : By affecting pathways such as NF-κB, the compound can alter inflammatory responses.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. Results demonstrated that this compound had comparable or superior activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Response in Murine Models

In vivo studies using murine models of acute inflammation showed that treatment with this compound significantly reduced paw swelling and inflammatory cytokine levels. These findings corroborate its potential application in treating inflammatory diseases .

Propriétés

IUPAC Name |

7-bromoquinoxalin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAQMZGUSCZFFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571447 |

Source

|

| Record name | 7-Bromoquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212327-11-2 |

Source

|

| Record name | 7-Bromoquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.